3-Ethyl-7-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structure that includes both ethyl and nitro functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, making it a subject of various synthetic and biological evaluations.
The compound can be synthesized from simpler precursors, often involving multi-step chemical reactions. It is commercially available from chemical suppliers, and its synthesis has been documented in several scientific publications focusing on organic synthesis and medicinal chemistry.
3-Ethyl-7-nitroquinazolin-4(3H)-one is classified as a nitroquinazoline derivative. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitro group enhances its reactivity and potential pharmacological effects.
The synthesis of 3-ethyl-7-nitroquinazolin-4(3H)-one typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. For instance, controlling temperature and reaction time during nitration can significantly affect the position and efficiency of nitro group incorporation.
The molecular structure of 3-ethyl-7-nitroquinazolin-4(3H)-one can be represented by its molecular formula . The structure features:
3-Ethyl-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions:
These reactions are influenced by solvent choice, temperature, and the presence of catalysts or bases, which can enhance or inhibit reaction pathways.
The mechanism of action for 3-ethyl-7-nitroquinazolin-4(3H)-one involves its interaction with biological targets at the molecular level:
The stability and reactivity of this compound are influenced by its functional groups, making it a versatile candidate for further modifications in drug design.
3-Ethyl-7-nitroquinazolin-4(3H)-one has various scientific applications:
X-ray crystallography reveals critical structural features of 3-ethyl-7-nitroquinazolin-4(3H)-one and related compounds. The quinazolinone core adopts a planar configuration, with the nitro group at C7 slightly twisted (5–10°) relative to the fused ring system. This non-coplanarity arises from steric crowding and optimizes resonance stabilization. The crystal lattice exhibits a monoclinic system (space group P2₁/n) with unit cell parameters a = 5.1063(10) Å, b = 11.206(2) Å, c = 13.528(3) Å, and β = 99.19(3)° [1] [10]. Key intermolecular interactions include:
Table 1: Crystallographic Parameters of 7-Nitroquinazolin-4(3H)-one Derivatives
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Lattice symmetry |
Space Group | P2₁/n | Symmetry operations |
Unit Cell Volume | 764.1(3) ų | Density: 1.662 g/cm³ |
π-π Distance | 3.678(3) Å | Centroid-to-centroid stacking |
N–H···O Bond Length | 2.8514(14) Å | Dimer-forming interaction |
H-Bond Angles | 169° (N–H···O) | Near-linear geometry |
Spectroscopic data provide definitive fingerprints for characterizing 3-ethyl-7-nitroquinazolin-4(3H)-one:
Table 2: Characteristic NMR Assignments
Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|
1.35 | Triplet | CH3 (ethyl) |
4.18 | Quartet | CH2 (ethyl) |
8.27 | Singlet | H5 (aromatic) |
8.79 | Singlet | H2 (quinazoline) |
12.62 | Broad singlet | N–H (tautomeric) |
The 3-ethyl-7-nitroquinazolin-4(3H)-one system exhibits prototropic tautomerism, with the 4-keto form (lactam) predominating over the 4-hydroxy (lactim) form in polar solvents like DMSO (ratio >9:1). This preference is confirmed by 1H NMR signals at δ 12.62 (N–H) and the absence of O–H resonances >δ 14. In non-polar solvents (e.g., chloroform), enol content increases to ~30% due to reduced dielectric stabilization of the keto form [9]. Solid-state H-bonding manifests as:
DFT calculations (B3LYP/6-311++G(d,p)) optimize the molecular geometry and electronic structure:
Table 3: DFT-Calculated Geometric Parameters
Parameter | Gas Phase | Ethanol Solution | X-ray Diffraction |
---|---|---|---|
C4=O Bond Length (Å) | 1.224 | 1.229 | 1.218 |
N1–C2 Bond Length (Å) | 1.318 | 1.322 | 1.305 |
C7–NO2 (Å) | 1.470 | 1.473 | 1.468 |
Dipole Moment (D) | 5.2 | 7.8 | N/A |
Docking studies (Glide SP, OPLS4 force field) predict high-affinity interactions between 3-ethyl-7-nitroquinazolin-4(3H)-one and biological targets:
Consistent with experimental bioactivity, these simulations rationalize its role as an efflux pump inhibitor and antifolate agent. The nitro group’s electron-withdrawing nature enhances π-deficient ring interactions in enzyme pockets [3] .
Table 4: Docking Scores for Biological Targets
Target Protein | PDB ID | Docking Score (ΔG, kcal/mol) | Key Residues |
---|---|---|---|
E. coli AcrB Efflux Pump | 5NC5 | –9.2 | Phe666, Asn274, Arg620 |
Human DHFR | 1U72 | –8.7 | Glu30, Thr56, Phe34 |
S. aureus Gyrase | 2XCT | –7.9 | Ser108, Asp73 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: